molecular formula C9H12N2 B15072583 (2,3-Dihydro-1H-inden-4-yl)hydrazine

(2,3-Dihydro-1H-inden-4-yl)hydrazine

Cat. No.: B15072583
M. Wt: 148.20 g/mol
InChI Key: VINLUGYZXQSLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-1H-inden-4-yl)hydrazine is an organic compound with the molecular formula C9H12N2 It is a derivative of hydrazine, featuring an indane structure with a hydrazine functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine typically involves the reaction of indanone with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form various amines, depending on the reaction conditions and catalysts used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Azides, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

(2,3-Dihydro-1H-inden-4-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-4-yl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • (4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine
  • (4-Methyl-2,3-dihydro-1H-inden-1-yl)hydrazine

Comparison: (2,3-Dihydro-1H-inden-4-yl)hydrazine is unique due to its specific substitution pattern on the indane ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11H,1,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINLUGYZXQSLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.